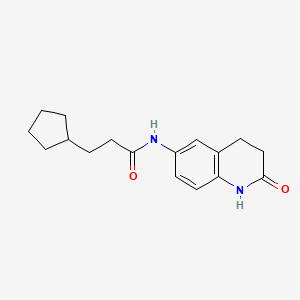

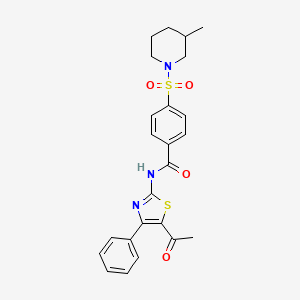

(6-Methoxypyridin-3-yl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

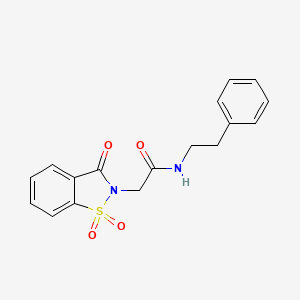

The compound “(6-Methoxypyridin-3-yl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone” is a complex organic molecule that contains several functional groups including a methoxy group, a pyridine ring, a pyrimidine ring, and a pyrrolidine ring . These functional groups suggest that the compound could have interesting chemical and biological properties.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups in space. Techniques such as FT-IR, 1H-NMR, and 13C-NMR spectroscopy, as well as X-ray crystallography, could be used to determine the structure .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. For example, the methoxy group could undergo substitution reactions, while the pyridine and pyrimidine rings might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular size, and the presence of functional groups would affect properties like solubility, melting point, boiling point, and reactivity .Wissenschaftliche Forschungsanwendungen

Structural Analysis and Chemical Properties

The structural characterization of derivatives closely related to "(6-Methoxypyridin-3-yl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone" has been a subject of study, providing insights into their molecular conformations and potential reactivity. For instance, the crystal structure of a compound with a pyrrolidine ring demonstrated an envelope geometry, indicating unique intermolecular interactions and potential for further chemical modifications (Butcher, Bakare, & John, 2006).

Synthesis and Reactivity

The synthesis of derivatives featuring the methoxypyridinyl and pyrimidinyl groups involves various chemical reactions that highlight the compound's versatility and reactivity. Research into protonation sites and hydrogen bonding patterns of related compounds underscores the intricate molecular interactions that govern their chemical behavior and potential applications in creating novel substances (Böck et al., 2021).

Potential Pharmacological Activities

Explorations into the pharmacological potential of compounds structurally related to "(6-Methoxypyridin-3-yl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone" reveal promising avenues for drug discovery and development. Studies on derivatives as TRPV4 antagonists for pain treatment and as EGFR kinase inhibitors for cancer therapy underscore the significant therapeutic potential of these chemical entities (Tsuno et al., 2017); (Boros et al., 2004).

Wirkmechanismus

Target of Action

A structurally similar compound, (3r,4s)-1-[6-(6-methoxypyridin-3-yl)pyrimidin-4-yl]-4-(2,4,5-trifluorophenyl)pyrrolidin-3-amine, has been reported to target dipeptidyl peptidase 4 (dpp-4) in humans . DPP-4 is an enzyme involved in glucose metabolism, and it is a common target for drugs used to treat type 2 diabetes.

Mode of Action

This inhibition could lead to an increase in the levels of incretin hormones, which stimulate insulin secretion in response to meals and suppress glucagon secretion .

Biochemical Pathways

The compound may affect the incretin pathway. Incretins are a group of metabolic hormones that stimulate insulin secretion in response to meals. By inhibiting DPP-4, the compound could potentially increase the levels of incretins, leading to enhanced insulin secretion and suppressed glucagon secretion. This would result in lower blood glucose levels .

Result of Action

The molecular and cellular effects of the compound’s action would likely involve changes in glucose metabolism. By inhibiting DPP-4 and increasing incretin levels, the compound could enhance insulin secretion, suppress glucagon secretion, and ultimately lower blood glucose levels .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(6-methoxypyridin-3-yl)-(3-pyrimidin-2-yloxypyrrolidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O3/c1-21-13-4-3-11(9-18-13)14(20)19-8-5-12(10-19)22-15-16-6-2-7-17-15/h2-4,6-7,9,12H,5,8,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATFSLYQDKLNYHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)C(=O)N2CCC(C2)OC3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-Methoxypyridin-3-yl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-2-naphthalenesulfonamide](/img/structure/B2939801.png)

![ethyl 2-{[(E)-(4-methoxyphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2939802.png)

![2-[(3-Chloro-4-fluorobenzyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2939814.png)

![N-[(2,4,6-trimethylphenyl)methyl]prop-2-enamide](/img/structure/B2939818.png)

![Lithium 7-fluoro-1-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2939819.png)

![4-{4-cyano-5-[(2-phenylethyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzenesulfonamide](/img/structure/B2939823.png)